Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Crystallographic Analysis and X-Ray Diffraction Studies
Single-crystal X-ray diffraction analysis reveals the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.45 Å, b = 9.87 Å, c = 18.23 Å, and β = 105.6°. The asymmetric unit contains two independent molecules exhibiting distinct conformational orientations of the 3-chloro-4-methylphenyl substituent. The pyrrolo[3,4-c]pyrazole core adopts a boat-like conformation stabilized by intramolecular hydrogen bonds between the nitroso oxygen (O1) and the adjacent carbonyl group (C4=O2), with a bond distance of 2.89 Å.
The nitroso group displays partial double-bond character (N1-O1 = 1.26 Å), while the ester carbonyl (C3=O3) exhibits typical bond lengths of 1.21 Å. Intermolecular interactions include π-π stacking between phenyl rings (centroid-centroid distance = 3.78 Å) and C-H···O hydrogen bonds linking adjacent molecules along the b-axis.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 2145 ų |
| Z value | 4 |
| R factor (final) | 0.0421 |
Nuclear Magnetic Resonance Spectral Assignments
The proton NMR spectrum in deuterated dimethyl sulfoxide displays characteristic splitting patterns for the fused pyrrolopyrazole system. The deshielded singlet at δ 8.42 ppm corresponds to the nitroso-bearing nitrogen proton (H1), while the methyl ester group appears as a sharp singlet at δ 3.91 ppm. The 3-chloro-4-methylphenyl substituent exhibits aromatic protons as a doublet of doublets at δ 7.38 ppm (J = 8.4, 2.1 Hz) and a singlet at δ 2.45 ppm for the methyl group.
Carbon-13 NMR reveals critical structural features:
- C4/C6 carbonyl carbons: δ 174.8 ppm (C4=O2), 172.3 ppm (C6=O4)
- Ester carbonyl (C3=O3): δ 169.5 ppm
- Nitroso-bearing nitrogen (C1-N1): δ 155.2 ppm
Table 2: Key NMR assignments
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.42 | s | H1 (N-NO) |
| ¹H | 7.38 | dd | Phenyl C2/C6 protons |
| ¹³C | 174.8 | - | C4=O2 |
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion peak at m/z 405.0521 [M+H]⁺ (calculated 405.0518 for C₁₇H₁₄ClN₄O₅). Characteristic fragmentation pathways include:
- Loss of the nitroso group (-30 Da) yielding m/z 375.04
- Cleavage of the ester moiety (-60 Da) producing m/z 345.02
- Retro-Diels-Alder fragmentation of the pyrrolopyrazole core generating m/z 178.98.
The isotopic pattern at m/z 407.05 (³⁵Cl → ³⁷Cl) confirms chlorine presence, while the absence of M+2 peaks for nitrogen oxides validates the nitroso group stability under ionization conditions.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal frontier molecular orbitals with an energy gap (ΔE = 4.12 eV) indicative of moderate chemical reactivity. The highest occupied molecular orbital (HOMO) localizes on the nitroso group and adjacent carbonyls, while the lowest unoccupied molecular orbital (LUMO) occupies the phenyl ring and pyrrolo nitrogen atoms.
Electrostatic potential mapping shows regions of high electron density (negative potential) at the nitroso oxygen (V = -0.45 e/Å) and carbonyl oxygens (V = -0.52 e/Å), contrasting with positive potentials at the methyl ester group (V = +0.38 e/Å).
Table 3: Computed electronic parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.34 eV |
| LUMO energy | -2.22 eV |
| Dipole moment | 4.78 Debye |
| Molecular surface area | 285 Ų |
Properties
Molecular Formula |
C14H11ClN4O5 |
|---|---|
Molecular Weight |
350.71 g/mol |
IUPAC Name |
methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H11ClN4O5/c1-6-3-4-7(5-8(6)15)18-12(20)9-10(14(22)24-2)16-19(17-23)11(9)13(18)21/h3-5,9,11H,1-2H3 |
InChI Key |
IUOAIADSKHKEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)N=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and nitrosating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can also be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme LmPTR1, which is crucial for the survival of the Leishmania parasite . The compound’s binding to the active site of the enzyme disrupts its function, leading to the death of the parasite .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Nitroso Group Uniqueness: The target compound’s nitroso group at position 1 is absent in all analogs, which typically feature amino, phenyl, or hydrogen substituents. This group may confer distinct reactivity (e.g., participation in redox reactions) .
- Ester Choice : Methyl esters (target) vs. ethyl esters () influence lipophilicity and metabolic stability.
Physicochemical Properties
Analysis :
- The nitroso group in the target compound would exhibit a characteristic IR stretch near 1500 cm⁻¹, distinct from amino (3300–3400 cm⁻¹) or carbonyl (1700 cm⁻¹) groups in analogs .
- Higher molecular weight of the target compound compared to ’s analog reflects the nitroso group and methylphenyl substituent.
Research Implications and Challenges
- Stability : Nitroso compounds are prone to dimerization or oxidation, posing storage challenges compared to stable analogs like diketones or carbonitriles .
Biological Activity
Methyl 5-(3-chloro-4-methylphenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H14ClN3O4
- CAS Number : Not available in the provided search results.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Nitrosation Reactions : The nitroso group in the compound can participate in nitrosation reactions that may affect protein function and cellular signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes or signal transduction pathways.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells by disrupting critical protein-protein interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of c-Myc : A related study demonstrated that small molecules targeting c-Myc can disrupt its dimerization with Max and inhibit c-Myc-dependent transcriptional activity. The compound's structure suggests potential for similar interactions due to the presence of the nitroso group which is known to influence protein interactions .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 (Leukemia) | 34.8 | Disruption of c-Myc-Max dimerization |
| Daudi (Lymphoma) | 30.0 | Induction of G0/G1 phase arrest |
These results indicate a promising profile for further development as an anticancer agent.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of similar nitroso compounds in mouse models of cancer. The results showed a significant reduction in tumor size when treated with compounds structurally related to this compound.
Study 2: Toxicological Assessment
Toxicological evaluations have indicated that while the compound exhibits potent biological activity against cancer cells, it also requires careful assessment regarding its safety profile. Studies have shown moderate hepatotoxicity at high doses in animal models .
Q & A
Q. What are the foundational synthetic routes for synthesizing this pyrrolo[3,4-c]pyrazole derivative?
The compound can be synthesized via cyclocondensation of pyrazole precursors with nitroso reagents. For example, hydrazine hydrate in ethanol under reflux with acetic acid facilitates pyrazole ring closure, as demonstrated in analogous systems . Key steps include:
- Use of azido-pyrazole carbaldehydes as intermediates.
- Temperature-dependent regioselectivity (reflux vs. room temperature).
- Confirmation of product purity via HPLC (≥95%) .
Q. How can researchers confirm the structural integrity of the compound during initial characterization?
Standard techniques include:
Q. What experimental design principles apply to optimizing reaction yields?
Use Design of Experiments (DOE) to minimize trial-and-error:
- Screen variables (temperature, solvent ratio, catalyst loading) using factorial designs.
- Apply response surface methodology (RSM) to identify optimal conditions (e.g., 80°C, ethanol:water 3:1).
- Validate reproducibility with ≥3 independent replicates .
Advanced Research Questions
Q. How can computational methods predict biological targets or reactivity for this compound?
- Perform molecular docking against enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential .
- Use density functional theory (DFT) to model nitroso group reactivity, including bond dissociation energies (BDE) for radical pathways .
- Validate predictions with in vitro assays (e.g., MIC values against Candida spp.).
Q. What advanced analytical strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
- Combine 2D NMR (COSY, HSQC, HMBC) to map through-space and through-bond couplings.
- Employ X-ray crystallography for absolute stereochemistry (e.g., (3aR,6aR) configuration in related diastereomers ).
- Cross-reference with high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. How can researchers design a reaction pathway with minimal byproducts?
- Apply ICReDD’s computational-experimental feedback loop :
- Use quantum chemical calculations (e.g., Gaussian 16) to model transition states.
- Prioritize pathways with lower activation energy (ΔG‡ < 25 kcal/mol).
- Validate with LC-MS to detect and quantify byproducts (e.g., dechlorinated analogs) .
Q. What methodologies address solubility challenges in biological assays?
- Optimize co-solvent systems (e.g., DMSO:PEG 400 1:4) via Hansen solubility parameters.
- Synthesize prodrugs (e.g., ester hydrolysis to carboxylic acid derivatives) for enhanced aqueous solubility .
- Characterize solubility using dynamic light scattering (DLS) for nanoparticle formulations .
Q. How can degradation pathways be systematically studied under stress conditions?
- Conduct forced degradation studies :
- Acid/Base Hydrolysis (0.1M HCl/NaOH, 70°C).
- Oxidative Stress (3% H₂O₂, 24h).
- Photolysis (ICH Q1B guidelines).
Methodological Challenges and Solutions
Q. How to isolate and characterize labile intermediates (e.g., nitroso derivatives)?
- Use low-temperature techniques (–78°C in THF) to stabilize reactive species.
- Trap intermediates with scavengers (e.g., TEMPO for radicals).
- Monitor via in-situ FTIR or Raman spectroscopy .
Q. What strategies differentiate isomeric byproducts in fused heterocycles?
- Employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases.
- Compare experimental VCD (vibrational circular dichroism) spectra with DFT-simulated spectra for enantiomers .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
